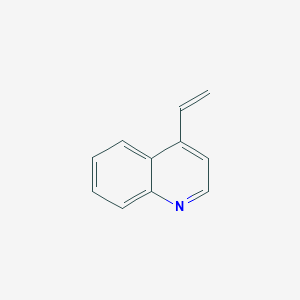

4-Vinylquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethenylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h2-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGGGLJOCYPKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=NC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536702 | |

| Record name | 4-Ethenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4945-29-3 | |

| Record name | 4-Ethenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Development for 4 Vinylquinoline and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 4-vinylquinoline rely on well-established reaction pathways in organic chemistry. These approaches often involve multi-step sequences and stoichiometric reagents.

Wittig Reaction for this compound Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes and ketones into vinyl groups. researchgate.net This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, to react with a carbonyl compound, yielding an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

The synthesis of this compound via the Wittig reaction commences with 4-formylquinoline as the starting material. The key reagent, a methylenetriphenylphosphorane (B3051586) ylide, is typically prepared in situ from a phosphonium salt like methyltriphenylphosphonium (B96628) bromide by treatment with a strong base such as n-butyllithium. nih.gov The ylide then reacts with 4-formylquinoline.

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of 4-formylquinoline, forming a betaine (B1666868) intermediate. This intermediate subsequently cyclizes to a four-membered oxaphosphetane ring, which then fragments to yield the desired this compound and the highly stable triphenylphosphine oxide, the latter being a major driving force for the reaction.

Table 1: Key Steps in the Wittig Synthesis of this compound

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1. Ylide Formation | Methyltriphenylphosphonium salt, Strong Base | Methylenetriphenylphosphorane | Deprotonation of the phosphonium salt |

| 2. Nucleophilic Attack | 4-Formylquinoline, Ylide | Betaine | Formation of a C-C bond |

| 3. Cyclization | Betaine | Oxaphosphetane | Formation of a four-membered ring |

| 4. Fragmentation | Oxaphosphetane | This compound, Triphenylphosphine oxide | Formation of the alkene and phosphine (B1218219) oxide |

Pyrolytic Rearrangement of Quinolyl Alcohols

Pyrolytic reactions, conducted at high temperatures in the gas phase, can be employed to induce elimination reactions, such as the dehydration of alcohols to form alkenes. rsc.orgnih.gov In the context of this compound synthesis, a suitable precursor is 4-(1-hydroxyethyl)quinoline.

This process is essentially a dehydration reaction where a molecule of water is eliminated from the quinolyl alcohol. youtube.comlibretexts.org The reaction is typically carried out by passing the vapor of the alcohol over a heated catalyst, such as alumina (B75360) or silica, or through a heated tube. The high thermal energy promotes the elimination of the hydroxyl group and a hydrogen atom from the adjacent carbon, leading to the formation of the vinyl double bond. youtube.com

The mechanism can proceed through either an E1 or E2 pathway, depending on the specific conditions and the structure of the alcohol. For a secondary alcohol like 4-(1-hydroxyethyl)quinoline, an E1 mechanism involving a carbocation intermediate is plausible, especially under acidic catalysis. libretexts.org However, at high temperatures in the gas phase, a concerted E2-like mechanism may also be operative. youtube.com

Dehydrohalogenation Routes

Dehydrohalogenation is a classic elimination reaction used to prepare alkenes from alkyl halides. This method involves the removal of a hydrogen atom and a halogen atom from adjacent carbons, typically through the action of a strong base. doubtnut.com To synthesize this compound, a precursor such as 4-(1-chloroethyl)quinoline (B8718958) or 4-(1-bromoethyl)quinoline would be required.

The reaction is commonly carried out in an alcoholic solvent with a strong base like potassium hydroxide (B78521) or a bulkier base such as potassium tert-butoxide. The choice of base can influence the regioselectivity of the elimination, although for the synthesis of a terminal alkene like this compound from a 1-haloethyl precursor, this is not a concern.

The mechanism of dehydrohalogenation can be either bimolecular (E2) or unimolecular (E1). The E2 mechanism is a concerted process where the base abstracts a proton, and the leaving group departs simultaneously. wikipedia.org This pathway is favored by strong bases and primary or secondary alkyl halides. The E1 mechanism involves the initial formation of a carbocation, followed by deprotonation, and is more common for tertiary alkyl halides and in the presence of a weak base. For the synthesis of this compound from a secondary haloethylquinoline, the E2 mechanism is generally preferred to avoid potential carbocation rearrangements.

Mannich Base Decomposition for Vinylquinoline Formation

The thermal decomposition of quaternary ammonium (B1175870) hydroxides, known as the Hofmann elimination, is a well-established method for the synthesis of alkenes. byjus.comnih.gov This reaction can be adapted for the synthesis of this compound starting from a suitable Mannich base derived from quinoline (B57606).

The synthesis begins with the preparation of a Mannich base, which involves the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde (B43269) and a secondary amine. nih.govaakash.ac.in In this case, a precursor that can be converted to a Mannich base with the potential to form this compound is required. The resulting Mannich base is then subjected to exhaustive methylation with methyl iodide to form a quaternary ammonium iodide. nih.govmasterorganicchemistry.com Treatment with silver oxide and water converts the iodide salt to the corresponding quaternary ammonium hydroxide. nih.govmasterorganicchemistry.com

Upon heating, the quaternary ammonium hydroxide undergoes an E2 elimination reaction. The hydroxide ion acts as the base, abstracting a proton from the carbon beta to the nitrogen atom, leading to the formation of this compound and the expulsion of a tertiary amine and water. organicchemistrytutor.comnih.gov A key feature of the Hofmann elimination is that it typically favors the formation of the least substituted alkene, known as the "Hofmann product," due to the steric bulk of the leaving group. byjus.comorganicchemistrytutor.com

Modern Catalytic Strategies in this compound Synthesis

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, offering milder reaction conditions and greater functional group tolerance compared to classical methods. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the formation of carbon-carbon bonds. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a versatile and efficient means to construct the vinyl group on the quinoline core. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org Common examples include the Stille, Suzuki, and Heck reactions.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. libretexts.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 4-haloquinoline (e.g., 4-bromoquinoline (B50189) or 4-iodoquinoline) with a vinylstannane reagent, such as vinyltributyltin, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). orgsyn.orglibretexts.org

Suzuki Coupling: The Suzuki reaction is a widely used cross-coupling method that pairs an organoboron compound, typically a boronic acid or ester, with an organic halide. researchgate.net To synthesize this compound, 4-haloquinoline would be reacted with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. nih.govwikipedia.org The Suzuki reaction is often favored due to the lower toxicity and greater stability of the boron reagents compared to organostannanes. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgmdpi.com In a variation applicable to this compound synthesis, 4-haloquinoline can be coupled with ethylene (B1197577) gas in the presence of a palladium catalyst and a base. This reaction directly introduces the vinyl group onto the quinoline ring. researchgate.net

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis

| Reaction | Organometallic Reagent | Organic Halide/Triflate | Key Features |

| Stille Coupling | Vinylstannane (e.g., vinyltributyltin) | 4-Haloquinoline | Mild reaction conditions, tolerant of many functional groups, but tin reagents are toxic. libretexts.orgorganic-chemistry.org |

| Suzuki Coupling | Vinylboronic acid or ester | 4-Haloquinoline | Low toxicity of boron reagents, stable and easy to handle, requires a base for activation. researchgate.netnih.gov |

| Heck Reaction | Ethylene | 4-Haloquinoline | Direct vinylation using a simple alkene, can be highly regioselective. organic-chemistry.org |

Suzuki-Miyaura Vinylation of Halogenated Quinolines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. In the context of this compound synthesis, this methodology is adeptly applied to the vinylation of halogenated quinolines, most commonly 4-chloroquinolines, which are readily available starting materials.

A particularly effective vinylating agent in this reaction is potassium vinyltrifluoroborate. These air- and moisture-stable crystalline solids are excellent alternatives to the often unstable vinylboronic acids, which have a propensity to polymerize. The reaction proceeds in the presence of a palladium catalyst, such as palladium(II) chloride, and a suitable phosphine ligand, like triphenylphosphine. A base, for instance, cesium carbonate, is essential for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle. The use of a mixed solvent system, commonly a combination of an organic solvent like tetrahydrofuran (B95107) (THF) and water, is typical for this transformation, ensuring the solubility of both the organic and inorganic reaction components. nih.govsemanticscholar.org

The general catalytic cycle for the Suzuki-Miyaura vinylation of a 4-haloquinoline begins with the oxidative addition of the haloquinoline to a palladium(0) complex. This is followed by transmetalation with the vinyltrifluoroborate, which has been activated by the base. The final step is reductive elimination, which yields the this compound product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Research has demonstrated that this method is tolerant of a variety of functional groups on the quinoline ring, allowing for the synthesis of a diverse array of substituted 4-vinylquinolines. nih.gov The reaction conditions can be optimized to achieve high yields, making it a practical and efficient route for laboratory-scale synthesis.

| Quinoline Substrate | Boron Reagent | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloroquinoline | Potassium vinyltrifluoroborate | PdCl₂(PPh₃)₂ | Cs₂CO₃ | THF/H₂O | Moderate to good nih.govsemanticscholar.org |

| 4-Bromoquinoline | Potassium vinyltrifluoroborate | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Not specified |

Other Organosilicon Reagent-Mediated Vinylation Methods

Beyond organoboron compounds, organosilicon reagents have emerged as valuable partners in the palladium-catalyzed vinylation of halogenated quinolines. These reagents offer several advantages, including low toxicity, stability, and the formation of environmentally benign and easily removable silicate (B1173343) byproducts. nih.gov The Hiyama cross-coupling reaction, which utilizes organosilanes, is a notable example of this approach.

A practical and cost-effective method involves the use of polyvinylsiloxanes, such as 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane (D₄V), as the vinyl source. nih.gov This reaction requires an activator to cleave the silicon-carbon bond, enabling transmetalation to the palladium center. While fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used, fluoride-free protocols have also been developed using silanolates as activators. nih.gov

For instance, the vinylation of 3-bromoquinoline (B21735) has been successfully achieved using D₄V in the presence of a palladium catalyst and TBAF. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often being required to facilitate the oxidative addition of the haloquinoline to the palladium center.

| Quinoline Substrate | Silicon Reagent | Catalyst | Activator | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromoquinoline | D₄V | PdBr₂ / 2-(di-tert-butylphosphino)biphenyl | TBAF | THF | High |

Direct Olefination and Condensation Reactions

Metal-Free Olefination Approaches

In a move towards more sustainable and environmentally friendly synthetic methods, metal-free olefination reactions have garnered significant attention. These approaches circumvent the need for transition metal catalysts, thereby avoiding issues related to metal toxicity, cost, and contamination of the final product.

One such strategy involves the direct olefination of methyl-substituted azaarenes, such as 4-methylquinoline (B147181), with amines, using air as the sole oxidant. nih.gov This method provides a green and sustainable route to conjugated heterocyclic olefins. The reaction is typically carried out at elevated temperatures in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP). Although the yield for the olefination of 4-methylquinoline was reported to be lower than that for 2-methylquinoline (B7769805), the feasibility of the transformation was demonstrated. nih.gov This approach is highly atom-economical and aligns with the principles of green chemistry.

| Quinoline Substrate | Amine | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methylquinoline | Benzylamine | Air | NMP | 160 | Lower yield reported nih.gov |

Microwave-Assisted Olefination of Alkylquinolines

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov In the synthesis of vinylquinolines, microwave-assisted olefination of alkylquinolines, such as methylquinolines, with aldehydes represents a rapid and efficient approach.

For example, the synthesis of 2-vinylquinolines has been effectively achieved through the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline with various aldehydes under microwave irradiation. nih.gov This method demonstrates broad substrate scope, mild reaction conditions, and superior reaction kinetics compared to conventional heating methods. While this specific example focuses on the 2-position, the underlying principle is applicable to the synthesis of this compound from 4-methylquinoline, provided a suitable aldehyde, such as formaldehyde, is used. The reaction likely proceeds through an initial condensation to form a hydroxyalkyl intermediate, followed by dehydration to yield the vinyl group.

| Quinoline Substrate | Aldehyde | Mediator | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Methylquinoline | Benzaldehyde | TfNH₂ | None |

Catalyst-Free Deamination in Mannich Synthesis Towards Vinylquinolines

The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. A subsequent deamination step can then be employed to generate a vinyl group. A facile, catalyst-free method for the synthesis of 2-vinylquinolines has been developed that leverages a direct deamination reaction occurring during the Mannich synthesis. rsc.orgrsc.org

This one-pot procedure involves heating a mixture of a 2-methylquinoline, formaldehyde, and a secondary amine hydrochloride in a suitable solvent like 1,4-dioxane. rsc.org The reaction proceeds through the formation of a Mannich base intermediate. It is proposed that an instantaneous hydrogen transfer via a six-membered ring intermediate is a key step for the direct deamination, leading to the formation of the 2-vinylquinoline. rsc.org This method is notable for its operational simplicity and avoidance of metal catalysts. While this has been demonstrated for 2-methylquinolines, it has been observed that the Mannich base can be isolated from the reaction of 4-methylquinoline, suggesting that this intermediate could be subjected to a subsequent deamination step to afford this compound. rsc.org

| Quinoline Substrate | Aldehyde | Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 7-Chloro-2-methylquinoline | Formaldehyde | Diethylamine hydrochloride | 1,4-Dioxane | 100 | High rsc.org |

Friedländer Annulation Reactions for Vinylquinoline Scaffolds

The Friedländer annulation is a widely used and straightforward method for the synthesis of quinolines. wikipedia.orgorganicreactions.orgjk-sci.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of an acid or base catalyst. wikipedia.orgnih.gov This reaction can be adapted to produce vinylquinoline scaffolds by carefully selecting the carbonyl-containing reactant.

To synthesize a this compound, one could envision the reaction of a 2-aminoaryl ketone, such as 2-aminobenzophenone, with a vinyl ketone, for instance, methyl vinyl ketone. The reaction would proceed via an initial aldol-type condensation between the methyl group of the vinyl ketone and the carbonyl group of the 2-aminoaryl ketone. Subsequent cyclization through the attack of the amino group onto the ketone carbonyl, followed by dehydration, would lead to the formation of the quinoline ring with a vinyl group at the 4-position. Various catalysts, including protic and Lewis acids, can be employed to facilitate this transformation. wikipedia.orgnih.gov

| Aminoaryl Ketone | α-Methylene Ketone | Catalyst | Product |

|---|---|---|---|

| 2-Aminobenzophenone | Methyl vinyl ketone | Acid or Base | 2-Phenyl-4-vinylquinoline |

Copper-TEMPO Catalyzed Dehydrogenation Routes to Alkylated Quinolines

The direct dehydrogenation of alkylated quinolines to their corresponding vinyl derivatives using a copper-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system is a theoretically plausible but not yet extensively documented synthetic route. The copper-TEMPO system is well-established for the aerobic oxidation of a wide range of substrates, including alcohols and amines. These reactions proceed via a mechanism involving the oxidation of the copper(I) species to copper(II) by an oxoammonium ion, which is generated from the oxidation of TEMPO. The resulting copper(II) species then participates in the dehydrogenation of the substrate.

While direct evidence for the conversion of 4-ethylquinoline (B97253) to this compound using this specific catalytic system is limited in publicly available literature, the underlying principles of C-H bond activation and oxidation by copper-TEMPO catalysts suggest its potential applicability. The reaction would likely involve the abstraction of a hydrogen atom from the ethyl substituent of the quinoline, followed by a second hydrogen abstraction to form the double bond, with the copper catalyst facilitating the electron transfer process and TEMPO acting as the hydrogen acceptor.

The general mechanism for copper-TEMPO catalyzed dehydrogenations involves the formation of a copper(II)-substrate complex, followed by hydrogen atom abstraction by the TEMPO radical to generate a radical intermediate. A subsequent oxidation step, often involving the copper catalyst, leads to the formation of the unsaturated product and the regeneration of the active catalytic species. For the dehydrogenation of an alkylquinoline, the reaction would likely require elevated temperatures and the presence of an oxidant to regenerate the active catalyst.

Ruthenium(II)-Catalyzed Acceptorless Dehydrogenative Coupling

A highly efficient and environmentally benign method for the synthesis of vinylquinoline derivatives is through the Ruthenium(II)-catalyzed acceptorless dehydrogenative coupling (ADC) of quinolines with alcohols. This methodology offers a green alternative to traditional cross-coupling reactions, as it avoids the use of pre-functionalized starting materials and generates hydrogen gas as the only byproduct.

A notable example of this approach is the synthesis of 2-styrylquinoline (B1231325) derivatives through a one-pot, three-component ADC strategy. rsc.orgrsc.org In this reaction, a bifunctional ruthenium NNN-pincer complex catalyzes the coupling of a 2-aminobenzyl alcohol, isopropanol, and a primary alcohol. rsc.orgrsc.org The reaction proceeds under aerial conditions with a low catalyst loading (0.1 mol%) and base loading (1 mol%) in a relatively short reaction time (6 h). rsc.orgrsc.org This catalytic system has demonstrated a remarkably high turnover number (TON) of 440,000 for the synthesis of 2-phenylquinoline. rsc.orgrsc.org

The proposed mechanism for this transformation involves the initial dehydrogenation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde (B1207257) and the secondary alcohol to a ketone. rsc.org These intermediates then undergo a condensation reaction, followed by cyclization and a final dehydrogenation step to yield the quinoline core. The subsequent coupling with the primary alcohol, which is also dehydrogenated in situ to an aldehyde, leads to the formation of the styrylquinoline product. The dual role of the ruthenium catalyst in both the dehydrogenation and the subsequent coupling steps is crucial for the efficiency of this one-pot reaction. rsc.org

The versatility of this method allows for the synthesis of a wide variety of substituted quinolines and their vinylogous derivatives, making it a powerful tool in the construction of complex heterocyclic scaffolds. rsc.orgrsc.org

Stereoselective Synthesis of this compound and its Analogs

Enantioselective Approaches

The direct enantioselective synthesis of this compound presents a significant challenge in synthetic organic chemistry. However, indirect methods involving the synthesis of chiral precursors that can be subsequently converted to this compound or its analogs have been explored. These approaches focus on establishing the stereocenter at the 4-position of the quinoline ring in a controlled manner.

One such strategy involves the asymmetric partial hydrogenation of quinolines to afford enantioenriched 1,4-dihydroquinolines. A recent study has shown that by incorporating an ester group at the 3-position of the quinoline ring, the electronic deficiency and polarity of the C3-C4 double bond are enhanced. nih.gov This modification facilitates the hydrogenation of various 4-substituted 3-ethoxycarbonylquinolines using a chiral Iridium-SpiroPAP catalyst. nih.gov This method yields chiral 1,4-dihydroquinolines in high yields (up to 95%) and with excellent enantioselectivity (up to 99% ee). nih.gov These chiral 1,4-dihydroquinoline (B1252258) derivatives can then potentially be converted to the corresponding this compound analogs through further synthetic manipulations, such as the introduction of a vinyl group at the 4-position followed by dehydrogenation.

Another approach focuses on the enantioselective synthesis of 4-aminotetrahydroquinolines. This has been achieved through a sequence of 1,2-reductive dearomatization of quinolines followed by a copper(I) hydride-catalyzed asymmetric hydroamination. This method provides access to diverse 4-amino-1,2,3,4-tetrahydroquinolines with high levels of enantioselectivity. These chiral amino-substituted tetrahydroquinolines can serve as valuable precursors for the synthesis of chiral this compound derivatives through functional group transformations.

While direct asymmetric vinylation at the C4 position of a quinoline ring remains an area for further development, these indirect enantioselective strategies provide viable pathways to access chiral building blocks that can lead to optically active this compound and its analogs.

Reactivity and Mechanistic Investigations of 4 Vinylquinoline Transformations

Cycloaddition Reactions

Cycloaddition reactions involving 4-vinylquinoline are crucial for generating fused ring systems and functionalized quinoline (B57606) derivatives. These reactions often benefit from catalytic activation, leading to improved yields, regioselectivity, and stereoselectivity.

Enantioselective [4+2] Cycloaddition with Dienals

The enantioselective [4+2] cycloaddition of vinylquinolines, including this compound, with dienals has been significantly advanced through synergistic organocatalysis. This approach allows for the construction of chiral quinoline frameworks with high levels of stereocontrol.

The development of synergistic organocatalytic systems has enabled highly efficient enantioselective [4+2] cycloaddition reactions between vinylquinolines and dienals. These systems typically employ a combination of a Brønsted acid and a chiral amine catalyst. The acid activates the dienal or the vinylquinoline, while the chiral amine directs the stereochemical outcome of the cycloaddition. Such methodologies have been reported to provide access to synthetically and biologically valuable chiral quinoline architectures in high yields and with excellent enantioselectivities researchgate.netresearchgate.net.

Table 1: Overview of Enantioselective [4+2] Cycloaddition with Dienals

| Reaction Type | Dienophile | Dienal | Catalyst System | Typical Outcome | Citation |

| Enantioselective [4+2] Cycloaddition | Vinylquinolines | Dienals | Synergistic Organocatalysis (Acid + Chiral Amine) | High Yields, Excellent Enantioselectivity | researchgate.netresearchgate.net |

Note: Specific numerical data for yields and enantiomeric excesses were not detailed in the provided snippets for this particular reaction type.

In synergistic organocatalytic [4+2] cycloadditions involving vinylquinolines, the presence of a Brønsted acid, such as methanesulfonic acid (CH3SO3H), plays a critical role. This acid protonates the nitrogen atom of the quinoline ring, generating a vinylquinolinium species. This protonation increases the electrophilicity of the vinyl group, thereby activating the dienophile towards cycloaddition with the dienal. The combination of this activation with the stereodirecting influence of the chiral amine catalyst is key to achieving high enantioselectivity researchgate.net.

[3+2] Cycloaddition of Vinylcyclopropanes with Alkenyl N-Heteroarenes

The [3+2] cycloaddition reaction between vinylcyclopropanes and alkenyl N-heteroarenes has emerged as a powerful method for constructing five-membered heterocyclic rings, often with high stereocontrol. Palladium catalysis, often in conjunction with a mild Lewis acid, is central to these transformations.

The first catalytic enantioselective [3+2] cycloaddition of vinylcyclopropanes with alkenyl N-heteroarenes has been successfully developed using a palladium(0) catalyst in combination with a SEGPHOS ligand and lithium bromide (LiBr). LiBr acts as a mild Lewis acid, enhancing the reactivity of the alkenyl N-heteroarenes. This methodology allows for the synthesis of azaarene-substituted cyclopentanes with moderate to high yields and excellent enantioselectivities.

Table 2: Overview of [3+2] Cycloaddition of Vinylcyclopropanes with Alkenyl N-Heteroarenes

| Reaction Type | Substrates | Catalyst System | Typical Outcome | Citation |

| Enantioselective [3+2] Cycloaddition | Vinylcyclopropanes and Alkenyl N-Heteroarenes | Pd(0)/SEGPHOS complex + LiBr (mild Lewis acid) | Moderate to High Yields, Excellent Enantioselectivity |

Note: Specific numerical data for yields and enantiomeric excesses were not detailed in the provided snippets for this particular reaction type.

Lewis Acid-Promoted Diels-Alder Reactions with Vinylazaarenes

Lewis acids have proven effective in promoting Diels-Alder reactions of vinylazaarenes, including this compound, with unactivated dienes, overcoming limitations of thermal reactions. These reactions provide access to cyclohexyl-appended azaarene scaffolds, which are relevant in drug discovery.

The first examples of Lewis acid-promoted Diels-Alder reactions involving vinylpyridines and other vinylazaarenes, such as this compound, with unactivated dienes like isoprene (B109036) and 2,3-dimethylbutadiene have been reported. Boron trifluoride diethyl etherate (BF3·OEt2) is a commonly employed Lewis acid catalyst for these transformations. These reactions demonstrate increased scope, dramatically higher yields, and improved regioselectivity and diastereoselectivity compared to previous thermal methods researchgate.net. For instance, reactions involving vinylpyridines with various dienes under BF3·OEt2 catalysis have yielded products in moderate to high yields, with varying diastereoselectivities depending on the diene researchgate.net. The reaction of this compound with 2,3-dimethylbutadiene in the presence of BF3·OEt2 is also a key example in this class of reactions researchgate.net.

Table 3: Lewis Acid-Promoted Diels-Alder Reactions with Vinylazaarenes

| Dienophile | Diene | Lewis Acid | Conditions | Product Yield | Diastereoselectivity | Citation |

| 4-Vinylpyridine (B31050) | Isoprene | BF3·OEt2 | 70 °C, 72 hr | 54% | Not specified | researchgate.net |

| 4-Vinylpyridine | Cyclopentadiene | BF3·OEt2 | 70 °C, 24 hr | 97% | 4:1 | researchgate.net |

| 4-Vinylpyridine | 1,3-Cyclohexadiene | BF3·OEt2 | 70 °C, 48 hr | 35% | Not specified | researchgate.net |

| This compound | 2,3-Dimethylbutadiene | BF3·OEt2 | 70 °C, 24 hr | Not specified | Not specified | researchgate.net |

Intramolecular Cycloaddition Pathways of Styryl Derivatives

While intramolecular cyclization reactions are a significant area of organic synthesis, specific documented pathways involving styryl derivatives of this compound undergoing cycloaddition were not directly identified in the provided search results. However, related intramolecular cyclization strategies leading to vinylquinoline scaffolds have been reported. For example, the reduction of nitro groups in certain substituted compounds, followed by intramolecular cyclization and dehydrogenation, can yield 4-(substituted vinyl)-quinolines researchgate.net. Additionally, the synthesis of 4-(2,2-diarylvinyl)quinolines has been achieved through Fe(III)-catalyzed intramolecular annulations of homopropargyl substrates researchgate.net. These examples highlight the utility of intramolecular cyclization in forming vinylquinoline frameworks, though direct cycloaddition pathways of styryl derivatives of this compound itself were not detailed in the retrieved information.

Compound List:

this compound

Polymerization Behavior and Mechanism

The vinyl group in this compound makes it susceptible to various polymerization techniques, including frustrated Lewis pair (FLP) polymerization, radical polymerization, and ionic polymerization. Each method offers distinct advantages and mechanistic pathways for polymer formation.

Frustrated Lewis Pair (FLP) Polymerization of this compound

Frustrated Lewis Pair (FLP) polymerization represents a modern approach to controlled polymerization, utilizing the synergistic interaction between Lewis acids and Lewis bases that are sterically prevented from forming a classical adduct. This approach has been explored for the polymerization of various monomers, including vinylidenes. While specific literature detailing FLP polymerization of this compound is not extensively available in the provided search results, the general principles of FLP polymerization are applicable. FLP systems, typically composed of organophosphorus superbases and organoaluminum Lewis acids, can mediate living polymerizations, leading to polymers with controlled molecular weights and narrow molecular weight distributions rsc.org.

In FLP-mediated polymerization, initiation typically involves the activation of the monomer by the FLP. The exact mechanism can vary depending on the specific FLP components and the monomer structure. For vinylidenes, a proposed mechanism involves a bimolecular, activated monomer propagation, potentially leading to the formation of zwitterionic species that drive chain growth rsc.org. The propagation step involves the sequential addition of monomer units to the active chain end, facilitated by the Lewis acidic and basic components of the FLP.

The living nature of FLP polymerization allows for the synthesis of block copolymers through sequential monomer addition. For instance, FLP systems have been successfully employed to create diblock copolymers by polymerizing one monomer and then introducing a second monomer to extend the chain rsc.org. This capability is crucial for tailoring polymer properties by combining distinct polymer segments.

Radical Polymerization of Vinylquinoline Monomers

Radical polymerization is a well-established and widely used method for synthesizing polymers from vinyl monomers fujifilm.combeilstein-journals.org. This process involves a chain-reaction mechanism comprising initiation, propagation, chain transfer, and termination steps fujifilm.comuomustansiriyah.edu.iq.

Initiation : Free radicals, typically generated from the thermal decomposition of initiators like peroxides or azo compounds, attack the vinyl group of the monomer to form a propagating radical fujifilm.comyoutube.com.

Propagation : The propagating radical adds sequentially to monomer units, extending the polymer chain fujifilm.comyoutube.com. The regioselectivity of this addition is influenced by the monomer's structure, often leading to the radical forming at the more substituted position youtube.com.

Termination : Chain growth ceases when two propagating radicals combine (combination) or undergo disproportionation fujifilm.com.

Radical polymerization is known for its tolerance to various functional groups and impurities, making it a robust method for industrial applications beilstein-journals.org.

Ionic Polymerization Considerations

Ionic polymerization, encompassing both cationic and anionic mechanisms, offers an alternative route to polymer synthesis. These methods rely on charged species (cations or anions) to propagate the polymer chain stanford.eduresearchgate.netscribd.com.

Anionic Polymerization : This process involves a growing polymer chain with a negative charge scribd.comuni-bayreuth.de. Initiation occurs via nucleophilic addition to the monomer stanford.eduscribd.com. Anionic polymerization is often characterized by the absence of termination, leading to "living" polymer chains that can be further functionalized or used to synthesize block copolymers scribd.comuni-bayreuth.defiveable.me. However, it is highly sensitive to impurities like water and oxygen stanford.eduuni-bayreuth.de.

Cationic Polymerization : In contrast, cationic polymerization involves a positively charged propagating species, typically initiated by strong acids stanford.edupurdue.edu. Similar to anionic polymerization, it is sensitive to impurities, particularly water, which can act as a terminating agent stanford.edupurdue.edu. The stability of the carbocation intermediate is crucial for successful propagation stanford.edu.

Both ionic polymerization methods require careful control of reaction conditions, including low temperatures and specific solvent polarities, to suppress termination and transfer reactions and ensure controlled chain growth stanford.eduresearchgate.net.

Conjugate Addition Reactions to Vinyl-Substituted N-Heterocycles

Conjugate addition, also known as Michael addition, is a significant reaction pathway for vinyl-substituted N-heterocycles, including this compound thieme-connect.comnih.govacs.orgd-nb.info. This reaction involves the nucleophilic attack on the β-carbon of the vinyl group conjugated to the heterocyclic system.

Mechanism : The reaction typically proceeds via acid catalysis, where the N-heterocycle is protonated, increasing the electrophilicity of the vinyl group thieme-connect.comnih.govd-nb.info. A nucleophile, such as an active methylene (B1212753) compound or an enol group from substrates like 4-hydroxycoumarin, then attacks the vinyl group thieme-connect.comnih.govacs.org. This leads to the formation of a new carbon-carbon bond and functionalized heterocyclic products thieme-connect.comnih.gov.

Scope and Reactivity : A variety of nucleophiles, including 1,3-dicarbonyl compounds, cyano esters, and malonyl nitrile, have been shown to undergo conjugate addition with vinyl-substituted N-heterocycles like vinylpyridines and vinylquinolines thieme-connect.comnih.govacs.org. Even weak nucleophiles like benzene (B151609) can react under strongly acidic conditions thieme-connect.com. The reaction can also lead to double conjugate addition products with di-vinyl substituted heterocycles acs.org.

Applications : These conjugate addition reactions are valuable synthetic tools for creating functionalized heterocyclic compounds, with potential applications in medicinal chemistry and materials science thieme-connect.comnih.gov. For example, this chemistry has been used in the synthesis of warfarin (B611796) analogs nih.gov.

Advanced Spectroscopic and Structural Elucidation of 4 Vinylquinoline and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the environment of atomic nuclei, particularly protons (¹H) and carbon-13 (¹³C). Its application in mechanistic studies allows for the tracking of reaction progress and the identification of intermediates and products.

¹H NMR and ¹³C NMR in Mechanistic Studies

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment (indicated by chemical shifts), and their connectivity to neighboring protons (through spin-spin coupling). ¹³C NMR spectroscopy, on the other hand, provides information about the carbon skeleton of a molecule, with each unique carbon atom typically giving a distinct signal savemyexams.comorganicchemistrydata.org. In mechanistic studies, NMR is used to monitor the disappearance of starting materials and the appearance of new signals corresponding to products or intermediates in real-time numberanalytics.com. For vinylquinoline derivatives, the characteristic signals of the vinyl protons and the quinoline (B57606) ring protons and carbons are crucial for structural confirmation and for observing changes during chemical transformations researchgate.netrsc.orgtsijournals.com. For instance, studies involving palladium-catalyzed reactions on vinyl-quinoline type substrates utilize NMR to investigate the stereochemistry of nucleopalladation steps du.edu.

Computational and Theoretical Investigations of 4 Vinylquinoline Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a primary computational tool employed to explore the intricacies of chemical reactions involving 4-vinylquinoline. By calculating the electronic structure and energy profiles of reacting systems, DFT provides a fundamental understanding of how reactions proceed.

Analysis of Transition States and Energy Barriers

DFT calculations are instrumental in identifying and characterizing transition states (TS) and determining the associated energy barriers for reactions involving this compound. The transition state represents the highest energy point along the reaction pathway between reactants and products numberanalytics.com. The energy difference between the reactants and the transition state, known as the activation energy, dictates the reaction rate numberanalytics.com. Studies employing DFT can map out potential energy surfaces to locate these critical points, offering insights into the feasibility and speed of various reaction pathways. For instance, the Activation Strain Model (ASM), which decomposes the energy barrier into strain and interaction components, is used to analyze competitive reaction mechanisms and predict pathway preferences, applicable to reactions like SN2 and E2 wikipedia.orgillinois.edu. While specific transition state energies for this compound are not detailed in the provided search results, the methodology is established for such analyses.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The frontier molecular orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (HOMO-LUMO gap), is a key aspect of DFT studies for predicting chemical reactivity researchgate.netscirp.orgresearchgate.netirjweb.comcapes.gov.br. A smaller HOMO-LUMO gap generally correlates with lower hardness, reduced stability, and increased reactivity, indicating that a molecule is more prone to undergo chemical transformations researchgate.netscirp.orgirjweb.com. Conversely, a larger gap suggests greater stability and lower reactivity irjweb.com. While specific HOMO-LUMO gap values for this compound are not directly provided in the search results, this analysis is a standard approach in DFT studies to understand the electronic properties that govern a molecule's behavior in reactions, including polymerization initiation diva-portal.org. For example, in related quinoline (B57606) derivatives, DFT studies have analyzed these indices to understand their electronic structure and reactivity capes.gov.brrsc.org.

Exploration of Electronic Structure and Reactivity Indices

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of reactivity indices that offer a more nuanced understanding of a molecule's chemical behavior. These indices, derived from conceptual DFT, include global and local electrophilicity and nucleophilicity, chemical hardness, and softness capes.gov.brrsc.orgluisrdomingo.commdpi.com. These descriptors help pinpoint specific sites within the molecule that are prone to electrophilic or nucleophilic attack, thereby predicting preferred reaction pathways and sites of reactivity. For example, studies on other quinoline derivatives have utilized these indices to analyze their electronic structure and predict reactivity capes.gov.brrsc.org.

Insights into Polymerization Initiation and Monomer Insertion

Computational methods, including DFT, are employed to understand the initial steps of polymerization reactions involving vinyl monomers like this compound. These studies can shed light on the mechanisms of initiation and the subsequent insertion of monomers into growing polymer chains nih.govnih.govmdpi.com. For instance, DFT has been used to investigate the kinetics of radical generation in polymerization processes, correlating structural variations in monomers with their initiation rates nih.gov. Understanding monomer insertion is crucial for controlling polymer architecture and properties nih.govmdpi.com. While specific computational data for this compound's polymerization initiation or monomer insertion are not explicitly detailed, the general application of computational chemistry in this field is well-established, with studies focusing on predicting rate constants and understanding mechanistic pathways in free radical polymerization (FRP) mdpi.com.

Activation Strain Model (ASM) Analysis for Reaction Pathways

The Activation Strain Model (ASM), also known as the distortion/interaction model, is a powerful computational approach used to dissect the origins of activation barriers in chemical reactions wikipedia.orgillinois.edu. It decomposes the energy barrier into the energy required to distort the reactants to their transition state geometry (strain energy) and the energy gained from the interaction between the distorted reactants (interaction energy) wikipedia.orgillinois.edu. This model is particularly useful for comparing different reaction pathways, such as competing SN2 and E2 reactions, and predicting which pathway is favored under specific conditions wikipedia.org. While direct application of ASM to this compound is not detailed, its general utility in analyzing reaction mechanisms, including those involving bimolecular reactions, makes it a relevant tool for understanding the reactivity of vinyl monomers wikipedia.orgillinois.edu.

Applications in Organic Synthesis and Functional Materials Science

4-Vinylquinoline as a Versatile Synthetic Intermediate

The presence of both the quinoline (B57606) nucleus and a polymerizable vinyl group makes this compound a valuable intermediate for creating a diverse range of organic molecules.

The vinyl group of this compound is a key functional group that allows for its elaboration into more complex structures. It can participate in a variety of chemical reactions, including additions, cycloadditions, and transition metal-catalyzed cross-couplings. These reactions enable the straightforward introduction of new functionalities and the construction of intricate molecular skeletons. For instance, the vinyl moiety can be transformed to create substituted alkyl chains or incorporated into larger ring systems, serving as a linchpin in the total synthesis of natural products and novel bioactive compounds.

Recent research has demonstrated a one-pot strategy for constructing quinolines with a γ-quaternary carbon center through the nucleophilic addition of active ylides, generated in situ, to 2-vinylquinolines. acs.org This transformation is facilitated by a cooperative Brønsted acid/Lewis acid catalytic system, where the Lewis acid (Sc(OTf)₃) activates the vinyl quinoline. acs.org This method highlights how the vinyl group acts as an electrophilic handle, enabling the formation of complex carbon-carbon bonds and the creation of sterically hindered molecular architectures. acs.org

Table 1: Selected Conditions for Ylide Addition to Vinylquinoline

| Entry | Brønsted Acid (mol%) | Lewis Acid (mol%) | Yield (%) |

|---|---|---|---|

| 1 | H₃PO₄ (20) | Sc(OTf)₃ (10) | <5 |

| 2 | - | Sc(OTf)₃ (10) | <5 |

| 3 | (R)-TRIP (20) | Sc(OTf)₃ (10) | 90 |

Data sourced from mechanistic studies on the construction of γ-quaternary carbons. acs.org

The synthesis of chiral quinoline derivatives is of great interest due to their prevalence in pharmaceuticals and biologically active compounds. researchgate.net this compound serves as a strategic starting point for introducing chirality. The double bond of the vinyl group can undergo various catalytic asymmetric reactions, such as asymmetric hydrogenation, dihydroxylation, or epoxidation, to create stereocenters with high enantioselectivity.

Furthermore, the quinoline framework itself can be used as a scaffold to which chiral auxiliaries are attached, often via modification of the vinyl group, to direct stereoselective transformations on other parts of the molecule. researchgate.net While direct asymmetric catalysis on this compound is an area of ongoing research, attempts have been made to develop asymmetric versions of reactions involving vinylquinolines. For example, in the previously mentioned ylide addition, the use of chiral phosphoric acids like (R)-TRIP PA resulted in the formation of the chiral product, albeit with modest enantiomeric excess (21% ee), indicating that achieving high stereocontrol in reactions involving this substrate remains a challenge. acs.org

This compound can be chemically modified to produce other important quinoline intermediates. While the direct conversion of this compound to 4-bromoquinoline (B50189) is not a commonly cited single-step transformation, the synthesis of 4-bromoquinolines is well-established from other precursors, such as quinolin-4-ol or ortho-propynol phenyl azides. chemicalbook.comresearchgate.net For example, 4-hydroxyquinoline (B1666331) can be converted to 4-bromoquinoline in high yield using phosphorus tribromide. chemicalbook.com Similarly, a cascade cyclization of ortho-propynol phenyl azides promoted by TMSBr affords 4-bromoquinolines, which are valuable for further functionalization through cross-coupling reactions. researchgate.net

The vinyl group itself is susceptible to a range of transformations. It can undergo oxidative cleavage to yield a 4-quinolinecarboxaldehyde, or hydrohalogenation to form a haloethylquinoline, both of which are versatile intermediates for further synthetic manipulations. These transformations underscore the role of the vinyl group as a latent functional group that can be converted into other useful moieties as required by a synthetic strategy.

Development of Polymeric Materials from this compound

The vinyl group allows this compound to act as a monomer in polymerization reactions, leading to the creation of functional materials with unique properties conferred by the quinoline side chains.

This compound can undergo polymerization to form poly(this compound), a homopolymer where the repeating units consist of the vinylquinoline monomer. The resulting polymer possesses the rigid, aromatic quinoline groups as side chains, which can influence the material's thermal stability, optical properties, and potential for metal coordination. While documentation for the homopolymer of this compound is less common than for its isomer, poly(2-vinylquinoline) nih.gov, the principles of vinyl polymerization are directly applicable.

Copolymerization, the process of polymerizing two or more different monomers, offers a route to tailor material properties. rsc.org this compound can be copolymerized with various other vinyl monomers (e.g., styrene, acrylates, acrylamide) to create copolymers with a combination of properties. researchgate.net For instance, copolymerizing with a hydrophilic monomer like acrylamide (B121943) could produce water-soluble polymers containing quinoline units, which may have applications in areas such as water treatment or as functional coatings. researchgate.net The analogous monomer, 4-vinylpyridine (B31050) (4VP), is frequently used in copolymerization to create materials for diverse applications, including flocculants and functional composites. researchgate.net

Modern polymer synthesis increasingly relies on controlled/living polymerization techniques to produce polymers with well-defined structures, including predetermined molecular weights and low polydispersity. mdpi.com Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful tools for achieving this control.

These techniques have been successfully applied to the analogous monomer, 4-vinylpyridine (4VP), to create complex and functional polymer architectures. researchgate.netresearchgate.netrsc.org For example, RAFT polymerization has been used to synthesize well-defined P4VP homopolymers which can then act as macro-chain-transfer agents to create block copolymers like poly(4-vinylpyridine)-b-polystyrene (P4VP-b-PS). rsc.org Similarly, ATRP has been employed to produce block copolymers such as poly(2-ethyl-2-oxazoline)-b-poly(4-vinylpyridine). rsc.org By analogy, these controlled radical polymerization methods can be applied to this compound to synthesize:

Well-defined homopolymers : Poly(this compound) with predictable molecular weights and narrow distributions.

Block copolymers : Polymers consisting of distinct blocks, such as a poly(this compound) block connected to a different polymer block (e.g., polystyrene or poly(methyl methacrylate)). These materials can self-assemble into ordered nanostructures.

End-functionalized polymers : Polymers with a specific functional group at the chain end, allowing them to be grafted onto surfaces or conjugated to other molecules.

The ability to create these controlled architectures opens up possibilities for using poly(this compound)-based materials in advanced applications, including electronics, nanotechnology, and smart materials. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Vinylquinoline |

| 4-Bromoquinoline |

| Quinolin-4-ol |

| Phosphorus tribromide |

| (R)-TRIP PA |

| Scandium(III) triflate (Sc(OTf)₃) |

| TMSBr (Trimethylsilyl bromide) |

| Styrene |

| Acrylamide |

| 4-Vinylpyridine (4VP) |

| Polystyrene |

| Poly(methyl methacrylate) |

Integration into Functional Materials

The compound this compound serves as a versatile building block in the development of advanced functional materials. Its unique structure, which combines a polymerizable vinyl group with the photo-physical and chemical properties of the quinoline moiety, allows for its integration into various material systems. This integration is particularly prominent in the fields of sensing and polymer science, where the quinoline group can impart specific pH-responsive, optical, and thermal characteristics to the final material.

The incorporation of quinoline derivatives onto nanoparticle surfaces has led to the development of sophisticated nanosensors for detecting changes in environmental pH. Quinoline is a valuable fluorophore for this purpose due to its rigid structure and the nitrogen atom within its heterocyclic ring, which can act as a protonation site. nih.govnih.gov This characteristic allows it to function as a pH-sensitive switch, altering its electronic and fluorescent properties in response to varying hydrogen ion concentrations.

This compound is an ideal candidate for covalently linking the quinoline functional unit to a nanoparticle scaffold. The vinyl group can be polymerized from the surface or attached via click-chemistry reactions, ensuring a stable and robust functionalization. When integrated into a nanosystem, the quinoline moiety acts as the recognition element. In an acidic environment, the nitrogen atom of the quinoline ring becomes protonated. This change in protonation state modifies the intramolecular charge transfer (ICT) characteristics of the fluorophore, resulting in a detectable change in the fluorescence signal. researchgate.net This response can manifest as a quenching of fluorescence, a shift in the emission wavelength (ratiometric sensing), or an enhancement of the signal, depending on the specific design of the sensor. nih.govmdpi.com

The research into quinoline-based fluorescent sensors has established their efficacy in detecting ions and changes in pH. nih.govnih.govmdpi.com Nanoparticles functionalized with these moieties amplify the signal due to the high density of sensing units on their surface, enabling highly sensitive detection.

| Feature | Description | Research Finding |

| Sensing Mechanism | Change in protonation state of the quinoline nitrogen atom alters the fluorophore's electronic properties. | The binding of ions or protons to the quinoline ring can induce a photo-induced electron transfer (PET) or intramolecular charge transfer (ICT) process, leading to a change in fluorescence. researchgate.net |

| Analyte | Hydrogen Ions (pH) | The basicity of the quinoline ring makes it responsive to changes in pH, a principle widely used in designing pH-sensitive polymers and sensors. mdpi.comfrontiersin.org |

| Typical Response | Fluorescence quenching or ratiometric shift. | Quinoline-based sensors have demonstrated the ability to shift fluorescence from blue to yellow-green upon binding with an analyte, allowing for ratiometric detection. mdpi.com |

| Potential Detection Limit | Low micromolar (µM) to nanomolar (nM) range. | Similar quinoline-based fluorescent probes have achieved detection limits as low as 17.7 nM for specific ions. |

In materials science, this compound is primarily utilized as a functional monomer to synthesize poly(this compound). The polymerization of the vinyl group results in a polymer with a simple carbon backbone and pendant quinoline groups. These side groups are large and aromatic, which significantly influences the polymer's bulk properties, including its thermal stability, mechanical strength, and optical characteristics.

The synthesis of poly(this compound) can be achieved through standard polymerization techniques, such as free-radical polymerization, initiated by agents like azobisisobutyronitrile (AIBN). mdpi.com The resulting polymer is a subject of research for applications where the properties of the quinoline ring are advantageous. For example, drawing parallels from the extensively studied and structurally similar poly(4-vinylpyridine) (P4VP), poly(this compound) is expected to have a high refractive index, making it a candidate for optical coatings and components in flexible electronic devices. researchgate.net Post-polymerization modification, such as quaternization of the nitrogen atom, can further tune these optical properties. researchgate.net

The characterization of poly(this compound) involves a suite of analytical techniques to determine its structure, molecular weight, and physical properties. These methods are crucial for establishing structure-property relationships and assessing the material's suitability for specific applications.

| Characterization Technique | Information Obtained | Relevance to Poly(this compound) |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and confirmation of polymerization. | Confirms the disappearance of the vinyl C=C stretching vibration and the presence of the characteristic quinoline ring vibrations in the polymer structure. mdpi.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis of the polymer backbone and pendant groups. | 1H and 13C NMR are used to verify the polymer's tacticity and confirm the successful polymerization of the monomer. |

| Gel Permeation Chromatography (GPC) | Determination of average molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides crucial data on the distribution of polymer chain lengths, which affects mechanical and rheological properties. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions, such as the glass transition temperature (Tg). | The Tg indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky quinoline group is expected to result in a high Tg. wiley-vch.de |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature (Td). | Determines the temperature range in which the polymer is stable before undergoing thermal degradation. wiley-vch.de |

| Spectroscopic Ellipsometry | Measurement of refractive index (RI) and film thickness. | Quantifies the optical properties of thin films, which is critical for applications in optics and photonics. P4VP-based materials have achieved RI values as high as 2.07. researchgate.net |

The unique combination of a polymerizable group and a functional aromatic heterocycle makes this compound a valuable component in the design of new materials for advanced applications.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for 4-Vinylquinoline Transformations

Future research should focus on developing novel catalytic systems to facilitate a wider range of transformations for this compound. This includes investigating new homogeneous and heterogeneous catalysts that offer improved selectivity, efficiency, and milder reaction conditions. For instance, exploring organocatalytic approaches, metal-organic frameworks (MOFs), or single-atom catalysts could lead to more sustainable and atom-economical syntheses and functionalizations of this compound derivatives researchgate.netresearchgate.netims.ac.jpichf.edu.pl. Research into catalytic systems for specific transformations, such as C-H activation, cross-coupling reactions, or polymerization, will be crucial for expanding the synthetic utility of this compound. For example, advancements in palladium-catalyzed reactions, as seen in the synthesis of other vinylquinolines mdpi.compsu.edu, could be adapted and optimized for this compound. Similarly, exploring ruthenium-based catalysts, as demonstrated for other vinyl-substituted heteroarenes researchgate.net, could yield new metathesis catalysts.

Development of Green Chemistry Approaches for Synthesis and Functionalization

The drive towards sustainability in chemical synthesis calls for the development of greener methodologies for both the preparation and functionalization of this compound. This involves exploring solvent-free reactions, the use of renewable solvents (e.g., water, ethanol, ionic liquids), and biocatalytic or photocatalytic approaches sigmaaldrich.comqeios.comijpsjournal.comeurekaselect.comrsc.orgbiointerfaceresearch.com. Research into metal-free catalytic systems or the use of earth-abundant metals would further enhance the green credentials of this compound synthesis. Investigating microwave-assisted or flow chemistry techniques can also contribute to reduced energy consumption and faster reaction times nih.govresearchgate.net. The development of highly selective C-H functionalization strategies that avoid pre-functionalization steps is another key area for green synthesis biointerfaceresearch.comresearchgate.net.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To gain deeper insights into reaction mechanisms and optimize synthetic processes, the application of advanced spectroscopic techniques for real-time monitoring is essential. Techniques such as in-line Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and Raman spectroscopy can provide critical data on reaction kinetics, intermediate formation, and product evolution researchgate.netresearchgate.netpreprints.orgrsc.orgnews-medical.net. Developing protocols that integrate these spectroscopic methods with flow chemistry setups would enable precise control and optimization of this compound transformations, facilitating faster process development and scale-up.

Integration of Machine Learning and AI in Reaction Design and Prediction

Expanding Applications in Advanced Materials Science Beyond Current Scope

While quinoline (B57606) derivatives have established roles in pharmaceuticals and materials, future research should aim to expand the application of this compound into new frontiers of advanced materials science. This could include its incorporation into novel polymers with tailored electronic or optical properties, the development of functional materials for sensing or optoelectronic devices, or its use in the design of advanced composites. For instance, exploring its potential in areas like organic electronics, stimuli-responsive materials, or as building blocks for metal-organic frameworks could reveal new technological applications maynoothuniversity.ieroutledge.comresearchgate.nethkust.edu.hkjournaljmsrr.comarxiv.org. Understanding structure-property relationships through computational modeling and advanced characterization techniques will be key to guiding this expansion.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-vinylquinoline, and how can researchers optimize reaction yields while minimizing side products?

- Methodological Answer : Begin with established quinoline functionalization routes, such as Friedländer synthesis or palladium-catalyzed cross-coupling for vinyl group introduction . Optimize parameters (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) frameworks. Monitor reaction progress via TLC or HPLC and characterize intermediates/purified products using -/-NMR and high-resolution mass spectrometry (HRMS) to confirm structural fidelity . For yield optimization, employ kinetic studies to identify rate-limiting steps and adjust stoichiometry or additive use (e.g., ligands for catalytic efficiency) .

Q. How should researchers characterize the photophysical and electronic properties of this compound derivatives?

- Methodological Answer : Use UV-Vis spectroscopy to determine and molar absorptivity (), correlating with computational TD-DFT calculations for orbital transitions . Electrochemical properties (e.g., HOMO/LUMO levels) can be measured via cyclic voltammetry in anhydrous solvents (e.g., DMF with 0.1 M TBAPF) under inert conditions. Report potentials relative to Fc/Fc and validate reproducibility across ≥3 trials .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under varied conditions (light, humidity, temperature) using HPLC purity assays. For light sensitivity, expose samples to UV/visible light (e.g., 365 nm) and track degradation via chromatographic peak area reduction. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Perform systematic meta-analysis of literature data, focusing on variables such as assay protocols (e.g., cell lines, incubation time, compound solubility). Replicate conflicting studies under controlled conditions, standardizing parameters like DMSO concentration (<1% v/v) and cell viability assays (MTT vs. resazurin). Use statistical tools (ANOVA, post-hoc tests) to quantify variability and identify confounding factors (e.g., impurity profiles, solvent artifacts) .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems (e.g., C–H activation or cycloaddition)?

- Methodological Answer : Employ isotopic labeling (e.g., , ) to track bond cleavage/formation via NMR or MS. Use in situ IR/ReactIR spectroscopy to detect transient intermediates. Computational modeling (DFT, MD simulations) can map energy profiles and transition states, validated against experimental kinetic isotope effects (KIE) . For heterogeneous catalysis, conduct poisoning experiments or surface analysis (XPS, TEM) to probe active sites .

Q. How can researchers design this compound-based probes for studying protein-ligand interactions, and what analytical techniques are critical for validation?

- Methodological Answer : Functionalize this compound with bioorthogonal handles (e.g., alkynes for click chemistry) or fluorophores. Validate binding via surface plasmon resonance (SPR) for affinity () and isothermal titration calorimetry (ITC) for thermodynamic profiles (, ). For cellular uptake studies, use confocal microscopy with colocalization markers and flow cytometry for quantitative analysis .

Q. What computational approaches are recommended for predicting the reactivity and regioselectivity of this compound derivatives?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to optimize geometries and calculate Fukui indices for electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) can assess conformational stability. Validate predictions with experimental substituent-scrambling reactions (e.g., varying para/meta substituents) and Hammett plots .

Data Presentation and Reproducibility Guidelines

- Supporting Information : Provide raw spectral data (NMR, HRMS), crystallographic CIF files (if applicable), and detailed experimental protocols in supplementary materials to enable replication .

- Statistical Reporting : Include error margins (SEM/SD), p-values, and effect sizes for biological/analytical data. For non-normal distributions, use non-parametric tests (Mann-Whitney U) .

- Controlled Vocabulary : Use IUPAC nomenclature and CAS registry numbers for compounds to avoid ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.